1-Methoxy-4-nitrosobenzene

Nitrosation Regioselective synthesis Electrophilic aromatic substitution

Researchers attempting nitrosoarene-mediated deoxygenation or reductive coupling often encounter uncontrolled dimerization and erratic kinetics when using unsubstituted nitrosobenzene. 1-Methoxy-4-nitrosobenzene eliminates these pain points with well-characterized, 100-fold slower deoxygenation kinetics that provide a convenient thermal window for intermediate trapping and cleaner product profiles. - 100× slower deoxygenation (vs. nitrosobenzene) for superior reaction control [Local Evidence] - Suppressed dimerization ensures sharp ¹⁵N NMR signals for mechanistic studies [Local Evidence] - Established σₚ⁺ value enables validated Hammett correlations & computational benchmarking [Local Evidence]

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1516-21-8
Cat. No. B074603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-nitrosobenzene
CAS1516-21-8
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=O
InChIInChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3
InChIKeyRIOSDPIZGIWNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-nitrosobenzene Overview


1-Methoxy-4-nitrosobenzene (4-methoxynitrosobenzene, p-nitrosoanisole) is a para-substituted aromatic nitroso compound of the formula C₇H₇NO₂. Its electron-donating methoxy group markedly alters its electronic structure and reactivity compared to unsubstituted nitrosobenzene [1]. This substitution pattern enables precise control over reaction pathways such as deoxygenation, reductive coupling, and nitrosation, making it a valuable scaffold in both academic and industrial synthetic settings [2].

Electron-rich para-methoxy nitrosoarene scaffold with controlled reactivity
Supports deoxygenation, reductive coupling, and nitrosation reaction pathways
Backed by kinetic, thermodynamic, and NMR evidence for predictable performance

Why 1-Methoxy-4-nitrosobenzene Is Irreplaceable


Nitrosoarenes are not interchangeable building blocks; their reactivity is exquisitely sensitive to ring substitution. 1-Methoxy-4-nitrosobenzene exhibits distinct kinetic, thermodynamic, and supramolecular behavior compared to nitrosobenzene, 4-nitrotoluene, or 4-nitroanisole. Attempting to substitute with a less electron-rich analog leads to divergent reaction rates, altered product distributions, and failed dimerization control. The quantitative evidence below demonstrates why this specific methoxy-nitroso configuration is essential for achieving predictable outcomes in deoxygenation, reductive coupling, and catalytic transfer hydrogenation [1].

Analog mismatch
Electron-deficient nitrosoarenes alter reaction rates and product distributions, limiting direct replacement.
Kinetic divergence
Unsubstituted nitrosobenzene deoxygenates ~100× faster, disrupting selective cascade reactions that require a wider kinetic window.
Dimer interference
Many para-substituted nitrosobenzenes form azodioxy dimers in solution, confounding mechanistic studies and batch consistency.

Key Performance Evidence


Nitrosation Yield Advantage

1-Methoxy-4-nitrosobenzene can be prepared from anisole in 90% isolated yield using nitrosonium tetrafluoroborate in acetonitrile. Under identical conditions, the para-substituted analog 4-methoxytoluene affords only traces of the desired nitroso compound [1]. This stark yield differential underscores the critical influence of the para-methoxy orientation for efficient nitrosative functionalization.

Nitrosation Yield
Head-to-head
90% isolated yield (target) vs traces (4-methoxytoluene)
>80% absolute yield advantage supports scalable nitrosoarene synthesis.
NOBF₄ in MeCN, 0 °C, 20 min
Nitrosation Regioselective synthesis Electrophilic aromatic substitution

Nitrosodesilylation Efficiency

In a comparative nitrosodesilylation study, 1-methoxy-4-nitrosobenzene was obtained in 68% yield from the corresponding aryltrimethylsilane. This yield is notably higher than that achieved for electron-deficient 4-cyanophenyltrimethylsilane, which gave only a moderate yield under optimized conditions [1]. The methoxy substituent's electron-donating character facilitates the ipso-substitution, providing a reliable synthetic entry not achievable with electron-poor substrates.

Nitrosodesilylation Efficiency
Cross‑study comparable
68% yield, mild metal‑free conditions
Practical route for electron‑rich substrates; electron‑poor analogs give lower yields.
1.3 equiv NOBF₄, MeCN, −40 °C, 2 min
Nitrosodesilylation Ipso-substitution Organosilicon chemistry

Deoxygenation Rate Suppression

The rate constant for deoxygenation of 4-methoxynitrosobenzene by triphenylphosphine is reduced by approximately two orders of magnitude relative to unsubstituted nitrosobenzene [1]. This dramatic kinetic attenuation is attributed to the electron-donating para-methoxy group, which stabilizes the nitroso moiety and retards oxygen atom transfer to the phosphine [2].

Deoxygenation Kinetics
Head-to-head
k ≈ 0.01 × k(PhNO), ~100‑fold slower
Kinetic window enables selective cascade transformations.
Ph₃P in MeCN, room temperature
Deoxygenation Kinetics Nitroso oxide Phosphine

Suppressed Dimer Formation

Variable-temperature ¹H NMR studies reveal that 4-methoxynitrosobenzene exhibits negligible dimer formation in solution, even at low temperatures. In contrast, most para-substituted nitrosobenzenes (e.g., 4-methyl-, 4-chloro-) form detectable amounts of azodioxy dimers under similar conditions [1]. This monomeric persistence simplifies structural characterization and ensures consistent reactivity in solution-phase applications.

Dimer Suppression
Class‑level inference
No dimer detected vs dimers observed for 4‑Me, 4‑Cl analogs
Suppressed dimerization reduces batch variability in solution studies.
¹H NMR, CD₂Cl₂, 213 K
NMR spectroscopy Monomer-dimer equilibrium Supramolecular chemistry

Rotational Barrier Elevation

The energy barrier to restricted rotation of the nitroso group in 4-methoxynitrosobenzene is 9.8 kcal mol⁻¹, significantly higher than the 8.2 kcal mol⁻¹ barrier for unsubstituted nitrosobenzene [1]. This 1.6 kcal mol⁻¹ increase reflects enhanced conjugation between the electron-donating methoxy group and the nitroso π-system, which stabilizes the planar ground state relative to the transition state for rotation [2].

Nitroso Rotation Barrier
Head-to-head
9.8 kcal mol⁻¹ (target) vs 8.2 kcal mol⁻¹ (PhNO)
Higher barrier indicates enhanced conjugation, relevant for ligand and regioselectivity studies.
Variable‑temperature NMR
Conformational analysis Nitroso group rotation Hammett correlation

1-Methoxy-4-nitrosobenzene Applications


Azoxybenzene Synthesis via Dehydrogenation

1-Methoxy-4-nitrosobenzene can serve as a hydrogen acceptor in rhodium-catalyzed alcohol dehydrogenation, forming 4,4′-dimethoxyazoxybenzene as a reductive coupling product [1]. The suppressed dimerization and predictable deoxygenation kinetics (two orders of magnitude slower than nitrosobenzene) allow for cleaner product profiles and easier isolation of the azoxybenzene derivative. This application is particularly valuable for preparing functionalized azoxyarenes used in liquid crystals and organic electronics.

Nitroso Oxide Intermediate Generation

The deoxygenation of 1-methoxy-4-nitrosobenzene with triphenylphosphine in oxygen-saturated acetonitrile proceeds via a 4-methoxyphenylnitroso oxide intermediate [1]. The 100-fold slower reaction rate compared to nitrosobenzene provides a convenient thermal window for trapping or studying this reactive nitrene precursor. This enables mechanistic investigations into nitrene transfer and cycloaddition chemistry without the need for cryogenic or photochemical activation.

15N Labeling for Mechanistic Studies

1-Methoxy-4-nitrosobenzene can be efficiently prepared with ¹⁵N isotopic labeling using ¹⁵N-nitrosonium tetrafluoroborate [1]. The high 90% nitrosation yield of the unlabeled compound suggests that isotopolog synthesis is similarly efficient. The absence of dimer formation ensures that the ¹⁵N NMR signal remains sharp and unperturbed, making the labeled compound an ideal probe for studying nitrosoarene metabolism or protein-nitrosation mechanisms.

Hammett Reactivity Benchmark

With its well-characterized σₚ⁺ value and established kinetic parameters in deoxygenation and nitrosodesilylation [1], 1-methoxy-4-nitrosobenzene serves as an ideal reference compound for constructing Hammett correlations. Researchers developing new reactions of nitrosoarenes can use this compound to validate computational models or to benchmark catalyst performance against a substrate with precisely defined electronic and steric properties.

Application
Selection Property
Validation Focus
Azoxybenzene synthesis
Controlled deoxygenation kinetics and suppressed dimerization
Cleaner azoxyarene isolation for liquid crystals and organic electronics
Nitroso oxide intermediate trapping
Attenuated deoxygenation rate provides a thermal window
Mechanistic studies of nitrene transfer without cryogenic or photochemical activation
¹⁵N isotopic labeling
High nitrosation yield and dimer‑free sharp ¹⁵N NMR signals
Probe for nitrosoarene metabolism or protein nitrosation mechanisms
Hammett correlation benchmark
Well‑characterized σₚ⁺ and kinetic parameters
Validation of computational models and catalyst performance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxy-4-nitrosobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.